ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzamide moiety and an ethyl ester group. The compound’s structure imparts unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones and appropriate reagents.
Amidation Reaction: The benzofuran core is then subjected to an amidation reaction with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the benzamide moiety.
Esterification: Finally, the carboxylic acid group on the benzofuran ring is esterified with ethanol in the presence of an acid catalyst to yield the ethyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can intercalate with DNA, potentially inhibiting DNA replication and transcription. The benzamide moiety may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including cytotoxicity in cancer cells.
Comparison with Similar Compounds
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 2-(2-methoxybenzamido)thiophene-3-carboxylate: Similar structure but with a thiophene ring instead of a benzofuran ring.
2,3-Dimethoxybenzamides: Differ in the substitution pattern on the benzene ring and the absence of the benzofuran core.
3-Acetoxy-2-methylbenzamides: Differ in the functional groups attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of functional groups and the benzofuran core, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-(2-methoxybenzamido)-1-benzofuran-2-carboxylate is a compound belonging to the benzofuran class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a benzofuran core with an ethyl ester group and a methoxybenzamide substituent. This unique structure contributes to its reactivity and biological potential.
Biological Activities
Benzofuran derivatives, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Studies indicate that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) .
- Antibacterial Properties : Research has demonstrated that benzofuran compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibited minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, such as carbonic anhydrases (CAs), which are crucial in various physiological processes .
The mechanisms through which this compound exerts its biological effects include:
- Target Interaction : The compound likely interacts with specific molecular targets, inhibiting their activity. For example, it may bind to the active sites of enzymes or receptors, blocking their function .
- Cell Cycle Arrest and Apoptosis : In cancer studies, benzofuran derivatives have been shown to induce cell cycle arrest and promote apoptosis in cancer cells. This is evidenced by increased sub-G1 phase populations in treated cells, indicating cell death .
Table 1: Anticancer Activity of Benzofuran Derivatives
Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 | 5.0 | Induces apoptosis |
Compound B | MDA-MB-231 | 2.52 | Cell cycle disturbance |
This compound | MDA-MB-231 | TBD | TBD |
Note: TBD = To Be Determined based on further studies.
Table 2: Antibacterial Activity of Benzofuran Derivatives
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
Compound C | Staphylococcus aureus | 16 |
Compound D | Escherichia coli | 32 |
This compound | TBD |
Case Studies
- Study on Anticancer Effects : A study focused on the effects of benzofuran derivatives on MDA-MB-231 breast cancer cells revealed that treatment with these compounds resulted in significant apoptosis rates. The study highlighted that specific structural modifications enhanced the anticancer activity .
- Antibacterial Efficacy : Another investigation assessed the antibacterial properties of various benzofuran derivatives against clinical strains of bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting their potential use in treating bacterial infections .
Properties
IUPAC Name |
ethyl 3-[(2-methoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-3-24-19(22)17-16(12-8-4-7-11-15(12)25-17)20-18(21)13-9-5-6-10-14(13)23-2/h4-11H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTSNDNMDWNUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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